Nitrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AT-1902 is a bio-active chemical.

科学的研究の応用

Medical Diagnostics

Premature Rupture of Membrane Diagnosis

One of the primary applications of Nitrazine is in the diagnosis of premature rupture of membranes (PROM) during pregnancy. A study demonstrated that this compound strips effectively measure vaginal fluid pH levels to determine the presence of amniotic fluid. The results indicated that the this compound test had a specificity of 100% and a sensitivity of 87.5%, making it a reliable tool for clinicians .

| Test Type | Sensitivity (%) | Specificity (%) |

|---|---|---|

| This compound | 87.5 | 100 |

| Urea | 18.8 | 95.3 |

| Creatinine | 48.3 | 67.2 |

This high specificity indicates that the this compound test can accurately identify cases where PROM has occurred, which is crucial for preventing complications for both mother and fetus.

pH Sensing Technology

Development of Wearable pH Sensors

Recent research has focused on creating hydrophobic coatings using this compound Yellow for wearable pH sensors. This innovative approach utilizes thermal-induced radical polymerization to develop a coating on cotton fabric, enhancing its application in health monitoring and environmental sensing . The resulting sensors are capable of providing real-time pH measurements, which can be crucial for various biomedical applications.

Electrochemical Applications

Modification of Electrodes

this compound Yellow has also been employed in electrochemical applications, particularly in modifying glassy carbon electrodes for sensitive voltammetric detection. Studies have shown that electrodes modified with a bilayer containing this compound Yellow exhibit enhanced sensitivity for detecting pharmaceutical compounds like acyclovir . This application underscores the versatility of this compound in analytical chemistry.

Photoacoustic Sensing

Characterization as a pH Reporter

this compound Yellow has been characterized as a photoacoustically active pH reporter molecule, demonstrating its potential in photoacoustic imaging techniques. This characteristic allows for effective monitoring of pH changes in various environments, making it valuable for both laboratory and clinical settings .

Case Study: Use in Clinical Settings

A clinical study compared the effectiveness of the this compound test against other biochemical markers (urea and creatinine) in diagnosing PROM. The study involved 128 pregnant women and highlighted that while urea and creatinine showed lower reliability, the this compound test consistently provided accurate results across different patient demographics .

Case Study: Development of Wearable Sensors

In another study focusing on wearable technology, researchers successfully developed a cotton fabric coated with this compound Yellow that could detect pH changes effectively. This application not only demonstrates the practicality of this compound in everyday health monitoring but also emphasizes its eco-friendly nature as a coating material .

化学反応の分析

Structural Basis for Reactivity

Nitrazine Yellow (C₁₆H₈N₄Na₂O₁₁S₂) exists as a disodium salt with a conjugated azo-hydrazone system . Key structural features include:

-

A 2,4-dinitrophenyl group linked via an azo bond (-N=N-) to a naphthol-3,6-disulfonate moiety .

-

Two sulfonic acid groups (-SO₃⁻) that enhance water solubility and stabilize the deprotonated form .

Tautomerism :

Quantum chemical modeling (TD-DFT) identifies three reactive forms :

pH-Dependent Colorimetric Reactions

This compound undergoes reversible protonation/deprotonation, enabling its use as a pH indicator (range: 4.5–7.5) :

Reaction Mechanism:

Hthis compound−⇌This compound2−+H+

-

Acidic conditions (pH < 4.5) : Yellow (protonated hydrazone form).

-

Neutral/alkaline conditions (pH > 7.5) : Blue (deprotonated azo form) .

Experimental Validation :

-

UV-Vis spectroscopy shows absorption maxima at 435 nm (azo form) and 520 nm (hydrazone form) .

-

Solvent polarity shifts absorption bands by 10–15 nm due to stabilization of charged species .

False Positives/Negatives:

Stability :

-

Retains reactivity for 6 months post-opening if stored at 15–30°C .

-

Colorimetric results degrade after 60 seconds due to atmospheric CO₂ absorption .

Theoretical Insights from Quantum Chemistry

TD-DFT calculations (B3LYP/6-31+G(d,p)) reveal:

-

Excited states : Form A exhibits a π→π* transition at 2.85 eV, while Form C shows charge-transfer character .

-

Solvent effects : Polarizable continuum modeling (PCM) confirms aqueous stabilization of the deprotonated form .

Comparative Reactivity with Analogues

| Property | This compound | Litmus |

|---|---|---|

| pH Range | 4.5–7.5 | 4.5–8.3 |

| Sensitivity | Detects 0.1 pH unit shifts | Less precise |

| Stability | Resists microbial degradation | Prone to oxidation |

特性

CAS番号 |

80155-82-4 |

|---|---|

分子式 |

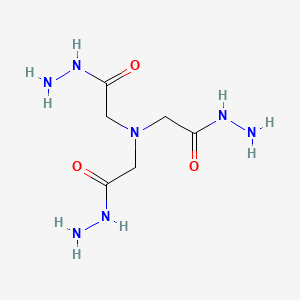

C6H15N7O3 |

分子量 |

233.23 g/mol |

IUPAC名 |

2-[bis(2-hydrazinyl-2-oxoethyl)amino]acetohydrazide |

InChI |

InChI=1S/C6H15N7O3/c7-10-4(14)1-13(2-5(15)11-8)3-6(16)12-9/h1-3,7-9H2,(H,10,14)(H,11,15)(H,12,16) |

InChIキー |

KGSXKXWCVWJCIW-UHFFFAOYSA-N |

SMILES |

C(C(=O)NN)N(CC(=O)NN)CC(=O)NN |

正規SMILES |

C(C(=O)NN)N(CC(=O)NN)CC(=O)NN |

外観 |

Solid powder |

Key on ui other cas no. |

80155-82-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AT 1902; AT-1902; AT1902; BRN 1714871; Nitriloacetic acid trihydride; NSC 351359; Nitrazine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。